2-Bromo-5-(trifluoromethyl)benzonitrile
Overview
Description
2-Bromo-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. It is a white crystalline solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a nitrile group attached to a benzene ring.
Mechanism of Action
Target of Action
This compound is a unique chemical that is provided to early discovery researchers for exploration .
Mode of Action
It is known that the bromide and trifluoromethyl groups in the compound can display different reactivities, thus enabling selective substitution reactions .
Biochemical Pathways
It has been used in the synthesis and biochemical evaluation of inhibitors of certain viruses , suggesting that it may interact with the biochemical pathways of these organisms.
Pharmacokinetics
As a solid compound, its bioavailability would be influenced by factors such as solubility, stability, and the method of administration .
Result of Action
Its use in the synthesis of inhibitors suggests potential antiviral activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)benzonitrile . For instance, it is recommended to be stored in a dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)benzonitrile typically involves the bromination of 5-(trifluoromethyl)benzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Reduction: 2-Bromo-5-(trifluoromethyl)benzylamine.
Oxidation: 2-Bromo-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)benzonitrile is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: In the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzonitrile
- 2-Fluoro-5-(trifluoromethyl)benzonitrile
- 2-Iodo-5-(trifluoromethyl)benzonitrile
Uniqueness
2-Bromo-5-(trifluoromethyl)benzonitrile is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs. The trifluoromethyl group also imparts unique electronic properties that influence the compound’s reactivity and stability.
: MilliporeSigma : Chemsrc : ChemicalBook : Ossila : Santa Cruz Biotechnology : Ambeed : MDPI : Sigma-Aldrich
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEINTPQBJRYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481221 | |
Record name | 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-55-2 | |
Record name | 2-Bromo-5-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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